molecular formula C20H19N B1293823 4,4'-Dimethyltriphenylamine CAS No. 20440-95-3

4,4'-Dimethyltriphenylamine

Cat. No. B1293823
Key on ui cas rn: 20440-95-3
M. Wt: 273.4 g/mol
InChI Key: YWKKLBATUCJUHI-UHFFFAOYSA-N
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Patent
US08974920B2

Procedure details

4,4′-dimethyldiphenylamine (0.99 g, 5.0 mmol), KOH (2.52 g, 45.0 mmol), CuCl (99 mg, 1.0 mmol) and 1,10-phenanthroline (180 mg, 1.0 mmol) were charged in a two-necked bottle. The bottle was deoxygenated and purged with nitrogen, and added dried toluene (12 mL) and iodobenzene (0.67 ml, 6.0 mmol). The reaction was heated to 120° C., and stirred for 12 hours. The resulting was filtered to remove metal and then concentrated under reduced pressure and the residue was purified by column chromatography (hexanes/CH2Cl2=1/1) to afford G (916 g, 67%) as white solid.
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Name
CuCl
Quantity
99 mg
Type
catalyst
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.[OH-].[K+].N1[C:31]2[C:22](=[CH:23][CH:24]=[C:25]3[C:30]=2N=CC=C3)C=CC=1.IC1C=CC=CC=1>Cl[Cu].C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]([C:22]2[CH:31]=[CH:30][CH:25]=[CH:24][CH:23]=2)[C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.99 g
Type
reactant
Smiles
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C
Name
Quantity
2.52 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
180 mg
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
CuCl
Quantity
99 mg
Type
catalyst
Smiles
Cl[Cu]
Step Two
Name
Quantity
0.67 mL
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bottle was deoxygenated
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
FILTRATION
Type
FILTRATION
Details
The resulting was filtered
CUSTOM
Type
CUSTOM
Details
to remove metal
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (hexanes/CH2Cl2=1/1)
CUSTOM
Type
CUSTOM
Details
to afford G (916 g, 67%) as white solid

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
CC1=CC=C(N(C2=CC=C(C=C2)C)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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